4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is a useful research compound. Its molecular formula is C13H7ClN2O2S and its molecular weight is 290.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Polymer Chemistry
The compound 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbonitrile is integral in the synthesis of advanced materials, such as transparent aromatic polyimides. These polyimides, derived from thiophenyl-substituted benzidines, exhibit high refractive indices, small birefringences, and excellent thermomechanical stabilities, making them suitable for applications requiring transparent materials with superior optical and mechanical properties (Tapaswi et al., 2015).
Chemiluminescence Research
Another significant application of this compound is in the study of chemiluminescence. It has been used to synthesize sulfanyl-substituted bicyclic dioxetanes, which upon base-induced decomposition, emit light. This research aids in understanding the chemical foundations of light emission, with potential implications for developing new chemiluminescent probes and materials (Watanabe et al., 2010).
Organic Synthesis and Catalysis
In organic synthesis, derivatives of this compound serve as intermediates in the preparation of complex molecules. For instance, novel synthesis methods using this compound have led to the development of various sulfanilamide derivatives with potential antimicrobial properties. Such derivatives are synthesized and characterized for their structural, thermal, and potential biological activities, showcasing the compound's versatility in facilitating the development of new pharmaceuticals (Lahtinen et al., 2014).
Environmental Chemistry and Toxicology
From an environmental chemistry perspective, derivatives of this compound have been utilized in studies focusing on the degradation of organic contaminants. Research involving the oxidation of co-contaminants during Cr(VI) reactions with sulfite highlights the role of such compounds in understanding and potentially mitigating the environmental impact of industrial pollutants (Dong et al., 2018).
Mechanism of Action
Target of Action
A structurally similar compound has been found to interact with theEstrogen receptor beta . This receptor is a nuclear hormone receptor that binds estrogens, and it plays a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
These changes could potentially affect the receptor’s ability to bind to specific DNA sequences known as estrogen response elements, thereby influencing the transcription of target genes .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWYMVLCSWJQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384445 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27917-77-7 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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